![molecular formula C8H3ClFNO2 B3034961 7-Chloro-5-fluoroindoline-2,3-dione CAS No. 259860-03-2](/img/structure/B3034961.png)
7-Chloro-5-fluoroindoline-2,3-dione
Overview
Description
7-Chloro-5-fluoroindoline-2,3-dione is a chemical compound . It is a derivative of indoline-2,3-dione .
Synthesis Analysis
The synthesis of similar fluorinated indole derivatives has been developed by the reaction of 5-fluoroindoline-2,3-dione with various anilines . This reaction could be conducted using readily available substrates within short periods of 9–15 min under microwave irradiation with good to excellent yields of the product .Scientific Research Applications
- Anti-Cancer Agents : Researchers have explored the potential of 7-Chloro-5-fluoroindoline-2,3-dione as an anti-cancer agent due to its structural resemblance to indole-based compounds with known cytotoxic activity . Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types.
- Organic Semiconductors : 7-Chloro-5-fluoroindoline-2,3-dione has been studied for its semiconducting properties. It can serve as a building block for organic electronic devices, including organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its electron-deficient nature contributes to its charge transport capabilities .
- Herbicides and Fungicides : The compound’s structural features make it suitable for designing herbicides and fungicides. Researchers have investigated its impact on plant growth and pathogen control . Its selective action against specific pests or weeds could be valuable for sustainable agriculture.
- Cu-Catalyzed Reactions : 7-Chloro-5-fluoroindoline-2,3-dione has been employed as a substrate in Cu-catalyzed reactions, leading to the synthesis of novel fluorinated indole derivatives. These compounds find applications in medicinal chemistry and materials science .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Chemical Synthesis and Catalysis
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Chloro-5-fluoroindoline-2,3-dione . . These precautions suggest that the compound’s action can be influenced by its physical environment.
properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFZRMOHSUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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